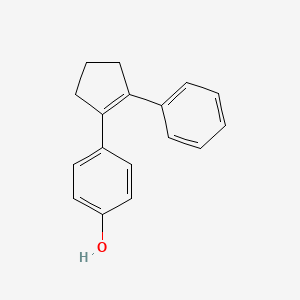
4-(2-Phenylcyclopent-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylcyclopent-1-en-1-yl)phenol is an organic compound that features a phenol group attached to a cyclopentene ring, which is further substituted with a phenyl group. This compound is part of the broader class of phenolic compounds, known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylcyclopent-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a phenol derivative . This reaction typically requires strong bases such as potassium hydroxide (KOH) and can be catalyzed by palladium-based catalysts under mild conditions . Another method involves the hydroxylation of aryl halides using copper or nickel catalysts .
Industrial Production Methods
Industrial production of phenolic compounds often employs the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone . This method is efficient and widely used for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylcyclopent-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
4-(2-Phenylcyclopent-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic uses due to its biological activities.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylcyclopent-1-en-1-yl)phenol involves its interaction with various molecular targets. Phenolic compounds can act as antioxidants by donating hydrogen atoms to neutralize free radicals . They can also inhibit enzymes such as tyrosinase, which is involved in melanin synthesis . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
4-(2-Phenylcyclopent-1-en-1-yl)phenol can be compared with other phenolic compounds such as:
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on a benzene ring.
Eugenol: An aromatic compound with a methoxy group and a hydroxyl group on a benzene ring.
The uniqueness of this compound lies in its cyclopentene ring, which imparts distinct chemical properties and reactivity compared to other phenolic compounds.
Properties
CAS No. |
112013-62-4 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-(2-phenylcyclopenten-1-yl)phenol |
InChI |
InChI=1S/C17H16O/c18-15-11-9-14(10-12-15)17-8-4-7-16(17)13-5-2-1-3-6-13/h1-3,5-6,9-12,18H,4,7-8H2 |
InChI Key |
AWAZSCPQOOTPES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















